(6-fluoro-1H-indol-5-yl)boronic acid
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Overview
Description
(6-fluoro-1H-indol-5-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H7BFNO2 and a molecular weight of 178.96 g/mol . This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-fluoro-1H-indol-5-yl)boronic acid typically involves the use of indole derivatives as starting materials. One common method is the palladium-catalyzed borylation of 6-fluoroindole using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (6-fluoro-1H-indol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different functionalized indoles.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: (6-fluoro-1H-indol-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, this compound is utilized for the development of fluorescent probes and sensors due to its ability to interact with diols and other biomolecules .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers with specific properties .
Mechanism of Action
The mechanism of action of (6-fluoro-1H-indol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (6-chloro-1H-indol-5-yl)boronic acid
- (6-bromo-1H-indol-5-yl)boronic acid
- (6-methyl-1H-indol-5-yl)boronic acid
Uniqueness: (6-fluoro-1H-indol-5-yl)boronic acid is unique due to the presence of the fluorine atom, which can enhance its reactivity and binding affinity compared to other halogenated indole derivatives. The fluorine atom also imparts specific electronic properties that can influence the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(6-fluoro-1H-indol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKBFAHXBLRECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)NC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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